molecular formula C11H13N3 B1342228 (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine CAS No. 869901-12-2

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine

Cat. No.: B1342228
CAS No.: 869901-12-2
M. Wt: 187.24 g/mol
InChI Key: QUPQCDFVZUNOJX-UHFFFAOYSA-N
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Description

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine is an organic compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes, potentially acting as an inhibitor or activator . These interactions can alter the biochemical pathways in which these enzymes are involved, leading to changes in cellular metabolism and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of specific signaling pathways, leading to changes in gene expression and subsequent alterations in cellular behavior. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular function occurring at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound may act as a substrate or inhibitor for specific metabolic enzymes, altering the flow of metabolites through the pathway. These interactions can lead to changes in the overall metabolic profile of the cell, affecting cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within the cell can influence its activity and function, as well as its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can impact cellular energy production and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine typically involves the reaction of phenylhydrazine with 1,3-dicarbonyl compounds under specific conditions. One common method includes the cyclocondensation of phenylhydrazine with a 1,3-dicarbonyl compound in the presence of a catalyst such as iodine . The reaction is carried out in a solvent like toluene or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(1-methyl-5-phenylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14-11(7-10(8-12)13-14)9-5-3-2-4-6-9/h2-7H,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPQCDFVZUNOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594549
Record name 1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869901-12-2
Record name 1-Methyl-5-phenyl-1H-pyrazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869901-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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